molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No. B6316062
CAS RN: 1334648-18-8
M. Wt: 252.62 g/mol
InChI Key: LQUNCESEZVNZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is a chemical compound with the CAS Number: 1334648-18-8. It has a molecular weight of 252.62 and its IUPAC name is 2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is part of the structure of this compound, is found in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives . For example, Sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar structure .

Agrochemical Applications

TFMP derivatives are widely used in the agrochemical industry for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market . However, it’s important to note that some analogues, such as 2-methoxy-4-(trifluoromethyl)phenyl, were found to cause significant damage to crops .

Synthesis of Aryl- and Hetarylfurocoumarins

This compound can be used in the Suzuki reaction, a popular method for synthesizing carbon-carbon bonds, to produce aryl- and hetarylfurocoumarins . These compounds have various applications in medicinal chemistry due to their biological activities.

Preparation of Xanthines

Xanthines, which are a class of compounds found in many human body systems and in some foods, can be prepared via one-pot coupling with diaminouracil . This process involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Synthesis of Et Canthinone-3-carboxylates

This compound can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate . Canthinone-3-carboxylates are a class of compounds that have shown potential as anti-cancer agents.

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in this compound makes it a valuable resource in the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

These are just a few of the potential applications of “2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane”. It’s a versatile compound with a wide range of uses in various industries. As research continues, it’s likely that many more applications will be discovered in the future .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNCESEZVNZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.